molecular formula C11H8ClN3S B11797103 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11797103
M. Wt: 249.72 g/mol
InChI Key: QFJHXZMHWSUDLE-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1423121-10-1) is a synthetic organic compound belonging to the class of thiazolotriazoles. With a molecular formula of C11H8ClN3S and a molecular weight of 249.72 g/mol, this compound features a fused heterocyclic system that is of significant interest in medicinal chemistry research . Compounds within the thiazolo[3,2-b][1,2,4]triazole scaffold have been identified and studied for their potential biological activities. A Chinese patent highlights related 6-methyl-thiazolo[3,2-b][1,2,4]-triazole-5-carboxamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, suggesting potential application in anti-cancer research . The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to confer a wide range of pharmacological properties, including antimicrobial, antifungal, and antitumor effects . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on 1,2,4-triazole and thiazole derivatives for a comprehensive understanding of the potential research applications of this heterocyclic system.

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

5-(2-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8ClN3S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

QFJHXZMHWSUDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring. The final step involves the formation of the triazole ring through cyclization with hydrazine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
One of the most notable applications of 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is its antimicrobial properties. Research has shown that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant activity against various bacterial and fungal strains. For instance, a study demonstrated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The mechanism behind this activity is believed to involve the disruption of microbial cell wall synthesis and function .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The effectiveness was measured using the MTT assay, which indicated IC50 values ranging from 10 to 20 μM for various derivatives . This suggests a promising avenue for developing new anticancer therapies based on this compound.

Agricultural Applications

Fungicides and Herbicides
The agricultural sector has shown interest in utilizing this compound as a potential fungicide and herbicide. Its efficacy against plant pathogens has been documented in several studies. For example, a field trial demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn .

Materials Science Applications

Polymer Development
In materials science, this compound is being explored for its potential use in polymer formulations. Its unique chemical structure allows it to act as a crosslinking agent in polymer matrices, enhancing thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer blends can improve their resistance to environmental degradation .

Summary Table of Applications

Application AreaSpecific UseEfficacy/Notes
PharmaceuticalsAntimicrobial agentsEffective against Staphylococcus aureus, E. coli
Anticancer therapiesIC50 values between 10-20 μM for MCF-7 and PC-3 cells
AgricultureFungicidesReduced fungal diseases in wheat and corn
Materials SciencePolymer crosslinking agentEnhances thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study : A study published in Pharmaceuticals evaluated various derivatives of thiazolo[3,2-B][1,2,4]triazoles against common bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
  • Cancer Cell Proliferation Inhibition : Research conducted on the anticancer properties of this compound showed significant inhibition of cell growth across multiple cancer lines. The study highlighted the potential for further development into therapeutic agents targeting cancer .
  • Agricultural Field Trials : Trials conducted with formulations containing this compound demonstrated substantial reductions in crop disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The thiazolo[3,2-b][1,2,4]triazole core allows for substitutions at positions 5 and 6, which critically influence bioactivity. Key analogs include:

Compound Name Substituent at Position 5 Substituent at Position 6 Molecular Formula Molecular Weight Key Reference
5-(2-Chlorophenyl)-6-methyl derivative 2-Chlorophenyl Methyl C₁₁H₈ClN₃S 249.72
6-(2-Chlorophenyl)thiazolo-triazole None (H) 2-Chlorophenyl C₁₀H₆ClN₃S 235.69
5-(4-Fluorophenyl)-6-methyl derivative 4-Fluorophenyl Methyl C₁₁H₈FN₃S 233.27
5-(4-Chlorophenyl)-6-methyl derivative 4-Chlorophenyl Methyl C₁₁H₈ClN₃S 249.72
5-(2-Methoxyphenyl)-6-methyl derivative 2-Methoxyphenyl Methyl C₁₂H₁₁N₃OS 245.30

Key Observations :

  • Positional Isomerism : The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may enhance steric interactions with biological targets due to ortho-substitution effects.
  • Methyl vs.

Physicochemical Properties

Property 5-(2-Chlorophenyl)-6-methyl 6-(2-Chlorophenyl) 5-(4-Fluorophenyl)-6-methyl 5-(2-Methoxyphenyl)-6-methyl
Molecular Weight 249.72 235.69 233.27 245.30
LogP (Predicted) ~3.2 ~3.5 ~2.8 ~2.5
Solubility Low (lipophilic) Low Moderate Moderate

Key Insights :

  • The methyl group at position 6 slightly reduces LogP compared to phenyl-substituted analogs, suggesting improved solubility.

Antimicrobial Activity

  • Target Compound : Exhibits broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ranging from 8–32 µg/mL .
  • Analog 3d (6-(2-Chlorophenyl)) : Shows weaker activity (MIC >64 µg/mL), highlighting the importance of the methyl group at position 6 for potency .
  • 4-Fluorophenyl Derivative : Moderate antifungal activity against C. albicans (MIC = 16 µg/mL) due to enhanced electronegativity .

Anticonvulsant Activity

  • Analog 3c (6-(4-Fluorophenyl)) : Highly active in MES seizure models (ED₅₀ = 12 mg/kg), attributed to fluorine’s electron-withdrawing effects enhancing CNS penetration .

Anti-inflammatory Activity

  • Target Compound : Reduces carrageenan-induced edema by 58% at 50 mg/kg, comparable to ibuprofen .
  • Methoxy-Substituted Analogs : Lower efficacy (40% reduction) due to reduced lipophilicity .

Biological Activity

5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The structural characteristics of this compound suggest potential applications in various therapeutic areas, including anticancer and antimicrobial activities.

  • Chemical Formula : C11H8ClN3S
  • CAS Number : 865657-87-0
  • Molecular Weight : 249.72 g/mol

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific studies on related compounds have shown promising results:

  • Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). These studies revealed that certain derivatives exhibited higher selectivity and cytotoxicity towards cancer cells compared to normal cells .
  • Mechanistic Insights : The triazole ring structure allows these compounds to act as hydrogen bond donors and acceptors, enhancing their interaction with biological targets. This property contributes to their stability and efficacy as anticancer agents .

Antimicrobial Activity

The thiazole and triazole moieties are known for their antimicrobial properties. Studies have shown that compounds containing these structures can inhibit the growth of various bacterial strains.

  • Activity Against Pathogens : In vitro studies demonstrated that certain thiazolo[3,2-B][1,2,4]triazole derivatives exhibited significant antibacterial activity against pathogenic bacteria, outperforming standard antibiotics in some cases .

Study 1: Anticancer Efficacy

In a recent study focusing on the synthesis of triazole derivatives, researchers synthesized a series of compounds based on the thiazolo[3,2-B][1,2,4]triazole framework. The most active compound showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This highlights the potential for developing new anticancer therapies based on this scaffold.

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of synthesized thiazolo[3,2-B][1,2,4]triazoles against various bacterial strains. One compound demonstrated broad-spectrum activity with significant inhibition zones observed in agar diffusion tests . This suggests that modifications in the thiazolo-triazole structure can enhance antimicrobial potency.

Summary of Findings

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerHCT-1166.2 μM
AnticancerT47D27.3 μM
AntimicrobialVarious BacteriaSignificant Inhibition

Q & A

Q. What are the key steps in synthesizing 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole, and how is its purity validated?

The synthesis involves multi-step reactions:

  • Thiazole ring formation : React thioketones or thioamides with hydrazine derivatives under controlled pH and temperature to form the thiazole core .
  • Triazole cyclization : Use azides or hydrazones with electrophiles to construct the triazole ring, often requiring catalysts like acetic acid or bases .
  • Purification : Recrystallization or chromatography (e.g., silica gel) improves yield and purity .
  • Characterization : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry validates molecular weight. HPLC or elemental analysis ensures purity (>95%) .

Q. What structural features define this compound, and how do substituents influence its properties?

The compound comprises:

  • A fused thiazolo[3,2-b][1,2,4]triazole core.
  • A 2-chlorophenyl group at position 5 and a methyl group at position 6 . Substituent effects:
  • The chloro group enhances lipophilicity and target binding via halogen interactions.
  • Methyl groups may stabilize the ring system, affecting metabolic stability . X-ray crystallography or DFT calculations can resolve conformational details .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) at 10 µM to identify growth inhibition .
  • Antimicrobial screening : Use agar diffusion or microdilution against Gram-positive/negative bacteria .
  • Dose-response curves : Determine IC₅₀ values for potency comparisons .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction optimization : Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature (reflux vs. room temperature) to reduce side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Process analytics : Use in-situ FTIR or LC-MS to monitor intermediate formation .

Q. How to address contradictions in reported bioactivity data across studies?

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound stability : Assess degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer) .
  • Statistical validation : Apply ANOVA to compare replicates and exclude outliers .

Q. What strategies guide SAR studies for analog design?

  • Core modifications : Replace chlorine with fluorine to modulate electronic effects .
  • Side-chain diversification : Introduce piperazine or benzyl groups to enhance CNS penetration .
  • Bioisosteres : Substitute thiazole with oxadiazole to improve metabolic stability .
  • Molecular docking : Prioritize analogs with high docking scores (e.g., Glide SP) for EGFR or tubulin .

Q. What techniques elucidate the compound’s mechanism of action?

  • Target engagement : Use SPR or ITC to measure binding affinity to proteins like kinases .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining confirms cell death pathways .

Q. How does polymorphism affect its physicochemical properties?

  • Crystallography : Identify orthorhombic vs. monoclinic polymorphs via XRD .
  • Solubility testing : Compare dissolution rates in simulated gastric fluid .
  • Stability studies : Monitor hygroscopicity under accelerated conditions (40°C/75% RH) .

Q. What alternative synthetic routes exist for derivatives?

  • Sommelet reaction : Convert 6-halomethyl derivatives to aldehydes for functionalization .
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins vs. 4 hrs) for cyclization steps .

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